Technical Guide: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
Technical Guide: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is a crucial chiral building block in modern pharmaceutical synthesis. Its primary significance lies in its role as a key intermediate in the manufacturing of Ticagrelor, a potent and reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][2][3] The specific stereochemistry of this compound is essential for the pharmacological activity of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive overview of the basic physicochemical properties of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, outlines general experimental protocols for determining key parameters, and illustrates its pivotal role in the synthesis of Ticagrelor.
Physicochemical Properties
Table 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride |
| Synonyms | (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride, Ticagrelor Impurity 30 |
| CAS Number | 1156491-10-9 |
| Molecular Formula | C₉H₁₀ClF₂N |
| Molecular Weight | 205.63 g/mol [4] |
| Canonical SMILES | C1--INVALID-LINK--C2=CC(=C(C=C2)F)F.Cl |
Table 2: Physical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | >172°C (decomposes)[5] |
| Solubility | Slightly soluble in DMSO, slightly soluble in methanol.[5] Aqueous solubility data not readily available. |
| pKa | Not readily available in literature. |
| Storage Conditions | Store in a freezer under an inert atmosphere (-20°C).[5][] |
Experimental Protocols
Detailed experimental data for the pKa and aqueous solubility of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride are not widely published. However, standard methodologies for determining these properties for amine hydrochloride compounds are well-established.
Determination of pKa (Potentiometric Titration)
The pKa of an amine hydrochloride can be determined by potentiometric titration. This method involves titrating a solution of the compound with a standardized base and monitoring the pH change.
Principle: The pKa is the pH at which the concentrations of the protonated (amine hydrochloride) and deprotonated (free amine) forms are equal. This corresponds to the midpoint of the titration curve.
Apparatus:
-
pH meter with a calibrated electrode
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Burette
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Stir plate and stir bar
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Beaker
Reagents:
-
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
Procedure:
-
Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a stir plate and immerse the pH electrode in the solution.
-
Allow the solution to stir and record the initial pH.
-
Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point.
Determination of Aqueous Solubility (Shake-Flask Method)
The equilibrium solubility of a compound in an aqueous medium can be determined using the shake-flask method. This method is considered the "gold standard" for solubility measurements.
Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Apparatus:
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm)
Reagents:
-
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
-
Buffer solutions (e.g., pH 1.2, 4.5, 6.8)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the buffer solution.
-
Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After agitation, allow the vials to stand to let the undissolved solids settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Role in Synthesis and Signaling Pathways
The primary pharmacological relevance of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is as a precursor to Ticagrelor. It does not have a known direct effect on signaling pathways as a standalone compound but is integral to the synthesis of a molecule that does.
Synthesis of Ticagrelor
Ticagrelor's synthesis is a multi-step process where (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a key building block. It is introduced to form the cyclopropylamine side chain of the final molecule. This side chain is crucial for the high-affinity and reversible binding of Ticagrelor to the P2Y12 receptor.
Ticagrelor's Mechanism of Action and Affected Signaling Pathway
Ticagrelor, synthesized using the subject compound, is a direct-acting P2Y12 receptor antagonist. The P2Y12 receptor is a chemoreceptor for adenosine diphosphate (ADP) found on the surface of platelets.
Signaling Pathway:
-
ADP binds to the P2Y12 receptor on platelets.
-
This binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).
-
Lower cAMP levels result in the activation of the glycoprotein IIb/IIIa receptor.
-
Activated GPIIb/IIIa receptors bind to fibrinogen, leading to platelet aggregation and thrombus formation.
Ticagrelor reversibly binds to the P2Y12 receptor, preventing ADP from binding and thereby inhibiting this signaling cascade, which ultimately reduces platelet aggregation.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]
- 3. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]
- 4. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride [lgcstandards.com]
- 5. 错误页 [amp.chemicalbook.com]
